molecular formula C17H16O2S2 B14252491 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one CAS No. 189165-50-2

3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one

Cat. No.: B14252491
CAS No.: 189165-50-2
M. Wt: 316.4 g/mol
InChI Key: MNQHTWRPJKVSCW-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes phenoxy and phenyl groups attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. One-pot synthesis methods have been developed, which involve the addition of ketene dithioacetal to the ketone compound, followed by elimination of methylthiolate anion, intramolecular cyclization, and ring-opening reactions . The reaction conditions often include the use of bases such as sodium hydroxide in solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of specific enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(methylsulfanyl)acrylonitriles: These compounds share the methylsulfanyl groups and have similar reactivity.

    Phenoxy-substituted compounds: Compounds with phenoxy groups exhibit similar chemical behavior in substitution reactions.

Properties

CAS No.

189165-50-2

Molecular Formula

C17H16O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O2S2/c1-20-17(21-2)16(19-14-11-7-4-8-12-14)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

MNQHTWRPJKVSCW-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2)SC

Origin of Product

United States

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